Traditional resorcinol causes uncontrolled gelation in condensation resins. 4-Methylresorcinol solves this by sterically blocking the 4-position, limiting cross-linking density for processable, organosoluble polymers. • Resin Synthesis: Prevents intractable gels, enables high-MW resorcinol-formaldehyde copolymers. • Liquid Crystals: Induces 72.4° steric twist for chiral dark conglomerate phases. • Dye Coupling: Alters oxidative kinetics for distinct chromophores. Sourced for R&D and industrial use, with immediate stock availability.
4-Methylbenzene-1,3-diol (CAS: 496-73-1), commonly known as 4-methylresorcinol, is a highly specialized substituted phenolic compound. Structurally, it features a resorcinol core with a methyl group at the 4-position, which sterically and electronically blocks one of the most reactive sites on the aromatic ring. In industrial procurement, this compound is prioritized over unsubstituted resorcinol when strict control over polycondensation kinetics, specific steric geometries, or distinct oxidative coupling profiles are required. Its primary commercial value lies in its ability to prevent runaway cross-linking in resin manufacturing, induce massive steric twists in advanced liquid crystal cores, and serve as a precise kinetic coupler in cosmetic dye formulations [1].
Substituting 4-methylresorcinol with generic unsubstituted resorcinol consistently leads to critical failures in both polymer processability and material performance. In resin synthesis, unsubstituted resorcinol possesses three highly reactive sites (positions 2, 4, and 6), which causes rapid, uncontrolled cross-linking and the formation of intractable, insoluble gels during condensation with aldehydes or ketones. The methyl group in 4-methylresorcinol blocks the 4-position, limiting cross-linking density and allowing the formation of processable, high-molecular-weight organosoluble polymers [1]. Furthermore, in the synthesis of bent-core liquid crystals, standard resorcinol fails to provide the necessary steric bulk to force the adjacent molecular wings out of plane, resulting in a complete loss of the chiral segregation and dark conglomerate phases that 4-methylresorcinol uniquely enables[2].
During acid-catalyzed addition-condensation reactions to form phenolic resins, the choice of precursor dictates the physical state of the final polymer. Unsubstituted resorcinol exhibits excessive reactivity at the 2, 4, and 6 positions, which efficiently drives uncontrolled cross-linking and yields a completely insoluble gel. By contrast, utilizing a substituted precursor like 4-methylresorcinol blocks one of these reactive sites. This controlled reactivity suppresses 3D network formation, yielding an organosoluble, high-molecular-weight polymer (Mw = 94,000) that retains excellent film-forming properties and THF/chloroform solubility[1].
| Evidence Dimension | Polymer solubility and molecular weight control |
| Target Compound Data | Yields processable, organosoluble polymer (Mw ~ 94,000) |
| Comparator Or Baseline | Unsubstituted resorcinol yields a cross-linked insoluble gel |
| Quantified Difference | Complete retention of solubility vs. total loss of processability |
| Conditions | Acid-catalyzed addition-condensation with formaldehyde/acetone |
Essential for procurement in the coatings and adhesives industry, where processable, soluble high-molecular-weight phenolic resins are required instead of intractable waste gels.
In the design of bent-core liquid crystals (BCLCs), the central core's steric profile dictates the macroscopic phase behavior. When 4-methylresorcinol is utilized as the central core, the methyl group at the 4-position induces a massive steric twist of the adjacent carboxyl group and azobenzene wing out of the resorcinol plane by 72.4°. In the same molecule, the wing adjacent to the unsubstituted H-6 position twists by only 53.6°. This severe 72.4° twist forces an overall helical molecular conformation, which is directly responsible for a high tendency toward chiral segregation and the formation of rare dark conglomerate (DC) phases [1].
| Evidence Dimension | Out-of-plane molecular twist angle |
| Target Compound Data | 72.4° twist (at the 4-methyl substituted position) |
| Comparator Or Baseline | 53.6° twist (at the unsubstituted H-6 position) |
| Quantified Difference | +18.8° increase in steric twist angle |
| Conditions | Bent-core liquid crystal azobenzene derivatives |
Critical for materials scientists procuring precursors for advanced optoelectronic materials that specifically require chiral segregation and dark conglomerate phases.
In oxidative coupling systems, such as those driven by tyrosinase or hydrogen peroxide/ammonia, the substitution pattern on the resorcinol ring dictates the reaction kinetics and the final chromophore. 4-Methylresorcinol acts as a specialized coupling agent (reacting with primary intermediates like para-phenylenediamine) to form distinct iminoquinone-derived adducts. Because the 4-position is blocked, the coupling is forced to occur at alternative sites with modified Michaelis (Km) and catalytic (kcat) constants compared to unsubstituted resorcinol. This kinetic shift prevents the formation of standard greenish-brown chromophores, yielding specific lighter or golden shades required in advanced formulations[1].
| Evidence Dimension | Oxidative coupling site availability and kinetics |
| Target Compound Data | Blocked 4-position forces alternative coupling, yielding distinct chromophores |
| Comparator Or Baseline | Unsubstituted resorcinol couples rapidly at the 4-position |
| Quantified Difference | Altered chromophore spectrum and modified reaction velocity |
| Conditions | Oxidative coupling with para-aminoaniline (PPD) / Tyrosinase oxidation |
Crucial for cosmetic formulators who must select the exact coupler to achieve precise, reproducible dye shades and controlled oxidation rates.
4-Methylresorcinol is the right choice for synthesizing organosoluble, highly processable resorcinol-formaldehyde or resorcinol-acetone copolymers. Its use prevents the intractable gelation that occurs with unsubstituted resorcinol, making it essential for producing advanced thermosets, adhesives, and coatings that require precise molecular weight control and film-forming properties [1].
In optoelectronics and materials science, this compound is utilized as a central core to force a severe 72.4° steric twist in molecular wings. This specific geometry is required to engineer liquid crystals that exhibit chiral segregation and dark conglomerate (DC) phases, which are unattainable with standard resorcinol cores [2].
Procured as a specialized coupling agent, 4-methylresorcinol is used in conjunction with primary intermediates (like PPD) to achieve specific color shades. Its blocked 4-position alters the oxidative coupling kinetics, allowing formulators to generate distinct chromophores and avoid the standard shades produced by generic resorcinol [3].
Irritant